Sennoside A

Descripción general

Descripción

Sennoside A is a natural dianthrone glycoside primarily derived from medicinal plants such as Senna alexandrina and Rheum officinale. It is widely recognized for its use as a traditional herbal laxative. This compound, along with its isomer Sennoside B, is one of the main bioactive components responsible for the purgative effects of these plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sennoside A can be extracted from the leaves of Senna plants through a series of extraction and purification processes. The extraction typically involves macerating dried Senna leaves in a hydroalcoholic solution, followed by filtration and concentration of the extract. The concentrated extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction using optimized solvents and conditions to maximize yield. The process may include the use of methanol or ethanol as solvents, followed by precipitation and crystallization steps to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions

Sennoside A undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is the hydrolysis of this compound to produce sennidin A and rhein anthrone .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions are commonly used for the hydrolysis of this compound.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.

Major Products Formed

Hydrolysis: Sennidin A and rhein anthrone

Oxidation: Various oxidized derivatives of this compound

Reduction: Reduced forms of this compound

Aplicaciones Científicas De Investigación

Laxative Properties

Mechanism of Action

Sennoside A is widely recognized as an irritant laxative. It acts by stimulating peristalsis in the intestines, thereby facilitating bowel movements. Research indicates that this compound's laxative effect is time-dependent, with optimal efficacy observed within the first week of administration. Prolonged use may lead to diminished effects and possible adverse reactions, such as colonic damage or drug resistance .

Clinical Findings

A study involving a mouse model demonstrated that this compound significantly increased fecal water content and improved fecal index at doses of 2.6 mg/kg over a 7-day period. However, after 14 days, both the laxative effect and gut health began to decline .

Anti-Cancer Applications

Hepatocellular Carcinoma

this compound has shown promise in inhibiting the growth and metastasis of hepatocellular carcinoma (HCC) cells. In vitro studies indicated that this compound selectively inhibited HepG2 cell proliferation in a concentration-dependent manner while also reducing migration and invasion capabilities in both HepG2 and SMMC-7721 cell lines .

Mechanisms Involved

The anti-cancer properties of this compound are attributed to its ability to modulate various signaling pathways, including the Wnt/β-catenin pathway, which is crucial for cell proliferation and migration . Additionally, it has been identified as an inhibitor of slingshot family proteins that regulate actin dynamics, further contributing to its anti-metastatic effects .

Other Pharmacological Effects

Antibacterial and Antifungal Activities

this compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. It has been shown to enhance the efficacy of silver nanoparticles in inhibiting bacterial growth . Furthermore, it demonstrates antifungal activity against strains like Candida albicans.

Anti-Obesity and Metabolic Effects

Recent research suggests that this compound may improve glucose metabolism by restoring the microbiota–GLP1 axis in obese models. This indicates potential applications in managing obesity-related metabolic disorders .

Case Studies and Clinical Observations

Several case reports have highlighted both the therapeutic benefits and potential adverse effects associated with this compound usage:

- Delirium Induced by Herbal Laxatives : One case documented a patient experiencing delirium following the use of herbal laxatives containing this compound. The condition was resolved with appropriate medical intervention .

- Long-term Use Risks : Clinical observations suggest that prolonged intake of this compound can lead to complications such as melanosis coli or even carcinogenic effects in some patients, necessitating careful monitoring during treatment .

Mecanismo De Acción

Sennoside A exerts its laxative effects by being metabolized by gut bacteria into the active metabolite rheinanthrone. Rheinanthrone stimulates the intestinal mucosa, leading to increased peristalsis and bowel movement. Additionally, this compound has been found to inhibit the enzymatic activity of caspase-1, contributing to its anti-inflammatory properties .

Comparación Con Compuestos Similares

Similar Compounds

Sennoside B: An isomer of Sennoside A with similar laxative properties.

Sennoside C and D: Other sennosides isolated from Senna plants with purgative effects.

Uniqueness

This compound is unique due to its specific configuration and its potent laxative effects. It is also distinguished by its ability to inhibit caspase-1, which is not a common property among other sennosides .

Actividad Biológica

Sennoside A (SA) is a natural dianthrone glycoside primarily derived from the Senna plant, recognized for its traditional use as a laxative. Recent research has highlighted its extensive pharmacological properties, including anti-obesity, hypoglycemic, hepatoprotective, anti-inflammatory, and anti-cancer activities. This article delves into the biological activities of this compound, supported by data tables and case studies.

Pharmacological Properties

This compound exhibits a wide range of biological activities that make it a subject of interest in pharmacological research. The following table summarizes key pharmacological effects and their mechanisms:

| Biological Activity | Model/System | Mechanism of Action | Dosage/Concentration | References |

|---|---|---|---|---|

| Laxative Effect | Human/Animal | Inhibits water absorption in the colon | 25-50 mg/kg (in vivo) | Kon et al., 2014; Cao et al., 2018 |

| Anti-obesity | HFD-induced obese mice | Reduces energy intake and modulates gut microbiota | 30 mg/kg (in vivo) | Le et al., 2019; Wei et al., 2020 |

| Hypoglycemic | STZ-induced diabetic mice | Inhibits α-glucoamylase activity | 100 μM (in vitro) | Choi et al., 2006 |

| Hepatoprotective | CCl4-induced liver fibrosis models | Inhibits PTEN-mediated PI3K/AKT pathway | 15-60 mg/kg (in vivo) | Zhu et al., 2020 |

| Anti-inflammatory | Acute pancreatitis rats | Inhibits bacterial translocation | 0.1 g/ml sennoside solution (in vivo) | Chen et al., 1999 |

| Anti-cancer | Various cancer cell lines | Induces apoptosis through ERK1/2 pathway activation | 1-100 μM (in vitro) | Lee et al., 2017; Le et al., 2020 |

- Laxative Effect : this compound acts as an irritant laxative by stimulating peristalsis in the intestines and inhibiting water reabsorption, leading to increased stool bulk and frequency .

- Anti-obesity Effects : Studies have shown that SA can modulate gut microbiota composition, which plays a significant role in energy metabolism and fat storage. It reduces energy intake in high-fat diet (HFD)-induced obesity models .

- Hypoglycemic Activity : SA has been demonstrated to inhibit α-glucoamylase, an enzyme involved in carbohydrate digestion, leading to reduced glucose absorption. Additionally, it activates the GLP-1 secretion pathway, enhancing insulin sensitivity .

- Hepatoprotective Effects : Research indicates that this compound can protect liver cells from damage induced by toxins like CCl4 by inhibiting pathways that lead to cell apoptosis .

- Anti-inflammatory Properties : this compound shows promise in reducing inflammation by inhibiting translocation of bacteria during acute pancreatitis, thereby mitigating systemic inflammatory responses .

- Anti-cancer Effects : Preliminary studies suggest that SA can induce apoptosis in cancer cells through various pathways, including the activation of ERK signaling .

Case Report on Delirium Induced by Herbal Laxative

A notable case involved a 64-year-old female patient who developed delirium after prolonged use of herbal medications containing senna glycosides. Symptoms included confusion and dehydration, likely exacerbated by electrolyte imbalances caused by the laxative effect of SA. The patient's condition improved significantly after appropriate medical intervention .

Interaction with Digoxin

A population-based study evaluated the risk of digoxin toxicity among heart failure patients using sennosides. The findings indicated a significant association between sennoside use and increased risk of digoxin toxicity, highlighting the importance of monitoring drug interactions when prescribing sennosides .

Adverse Effects and Toxicity

While this compound possesses numerous therapeutic benefits, its long-term use at high doses can lead to adverse effects such as melanosis coli and potential carcinogenic effects in the colon. These risks necessitate careful consideration when using SA for extended periods or in high doses .

Propiedades

IUPAC Name |

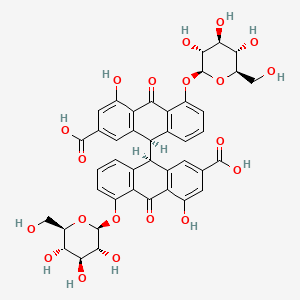

(9R)-9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-KGFNBKMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023576 | |

| Record name | Sennoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Senna (powdered) is a yellow-brown powder with a slight odor and taste. (NTP, 1992), Solid | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8013-11-4, 81-27-6 | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Senna | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Senna Powder | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F1O30GVXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

392 °F approximately (decomposes) (NTP, 1992), 220 - 243 °C | |

| Record name | SENNA (POWDERED) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sennoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.